Furan-2-ylmethyl-isopropyl-amine
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Overview
Description
Furan-2-ylmethyl-isopropyl-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms
Mechanism of Action
Target of Action
Furan-2-ylmethyl-isopropyl-amine, also known as N-(furan-2-ylmethyl)propan-2-amine, is a furan derivative. Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . .
Mode of Action
The mode of action of furan derivatives can vary greatly depending on their specific structure and the biological system in which they are acting. Some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes . .
Biochemical Pathways
Furan derivatives can be involved in a variety of biochemical pathways. For instance, some furan derivatives have been found to exhibit antibacterial activity, suggesting they may interfere with bacterial metabolic pathways . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Furan derivatives, due to their nonpolar aromatic nature and the presence of an ether oxygen, which adds polarity and potential for hydrogen bonding, can improve the pharmacokinetic characteristics of lead molecules . .
Result of Action
The molecular and cellular effects of a compound’s action can provide insight into its therapeutic potential. Some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may exert a bactericidal or bacteriostatic effect . .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, the switch from traditional resources such as crude oil to biomass for the production of furan platform chemicals (FPCs) has been discussed . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-isopropyl-amine typically involves the reaction of furan derivatives with isopropylamine. One common method includes the use of microwave-assisted conditions to produce ester and amide derivatives containing furan rings. For instance, the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave radiation can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of bio-refining processes to obtain furfural from biomass. Furfural can then be transformed through selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes to produce various furan derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-isopropyl-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethyl alcohol derivatives .
Scientific Research Applications
Furan-2-ylmethyl-isopropyl-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of bio-based polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furan-2-ylmethyl-isopropyl-amine include other furan derivatives such as:
- Furan-2-carboxylic acid
- Furan-2-ylmethyl alcohol
- Furan-2-ylmethylamine
Uniqueness
Unlike other furan derivatives, it combines the furan ring with an isopropylamine group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGIUQGGHJZYTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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